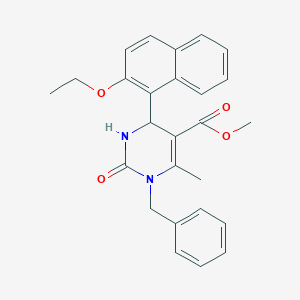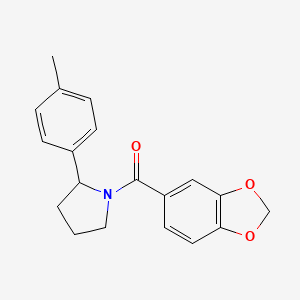
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP belongs to the class of drugs known as psychostimulants and is used primarily as a research tool to investigate the mechanisms of action of other psychostimulants such as cocaine and amphetamines.
科学研究应用
CPP has been used extensively in scientific research as a tool to investigate the mechanisms of action of other psychostimulants such as cocaine and amphetamines. CPP is often used as a reference compound in studies that aim to understand the behavioral, neurochemical, and molecular effects of these drugs. Additionally, CPP has been used to study the role of dopamine transporters in the brain and their involvement in drug addiction.
作用机制
CPP acts as a dopamine reuptake inhibitor, similar to cocaine and amphetamines. It binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of CPP.
Biochemical and Physiological Effects:
CPP has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. Additionally, CPP has been shown to increase the expression of immediate early genes, such as c-fos, in the brain, indicating that it activates neuronal activity.
实验室实验的优点和局限性
One advantage of using CPP in lab experiments is that it is a well-characterized reference compound that has been extensively studied. This makes it an ideal tool for investigating the mechanisms of action of other psychostimulants. However, one limitation of using CPP is that it may not fully replicate the effects of other psychostimulants, as it has a different mechanism of action and pharmacokinetic profile.
未来方向
There are several future directions for research involving CPP. One area of interest is the role of CPP in drug addiction and relapse. CPP has been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. Understanding the mechanisms by which CPP and other psychostimulants affect dopamine release in this region could lead to new treatments for drug addiction. Additionally, research could focus on developing new compounds that are structurally similar to CPP but have improved pharmacokinetic properties and a more similar mechanism of action to other psychostimulants.
合成方法
CPP can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-chlorophenylhydrazine. The resulting compound is then reacted with pyrrolidine-1-carboxylic acid to form CPP.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-10-5-4-9-14(15)16-11-6-12-20(16)17(21)19-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRKFLXLNZPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)


![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)
![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)

![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)
![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)
